![molecular formula C11H15N3O2 B2891489 3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol CAS No. 221014-03-5](/img/structure/B2891489.png)
3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol
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Overview
Description
“3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol” is a synthetic organic compound . It is also known as “3-(5-METHOXY-1 H-BENZOIMIDAZOL-2-YL)-PHENYLAMINE” and has the molecular formula C14H13N3O .
Molecular Structure Analysis
The molecular structure of “3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol” can be represented by the SMILES stringCOC1=CC=C2NC (CCC (O)=O)=NC2=C1.Cl
. This indicates that the molecule contains a benzimidazole ring substituted with a methoxy group at the 5-position and an amino-propanol group at the 2-position .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have synthesized and evaluated the antimicrobial activities of compounds containing the benzoimidazole moiety, demonstrating its significance in biological applications such as antimicrobial and anticancer activities. For instance, compounds incorporating the 4-(5-benzoyl-benzoimidazol-2) moiety into different amino acids, sulfamoyl, or pyrrole analogues have shown effectiveness against various bacteria and fungi, highlighting benzoimidazole derivatives' potential in developing new antimicrobial agents (El-Meguid, 2014).
Corrosion Inhibition
Benzoimidazole derivatives have also been studied for their corrosion inhibiting properties. In a study, benzothiazole derivatives showed high efficiency in inhibiting steel corrosion in acidic environments. The compounds' ability to adsorb onto surfaces suggests their utility in protecting materials from corrosion, thus having significant implications for industrial applications (Hu et al., 2016).
Anticancer and Antiangiogenic Activity
Novel 3-arylaminobenzofuran derivatives, which target the colchicine site on tubulin, have been synthesized and shown significant in vitro and in vivo anticancer and antiangiogenic activities. These compounds, characterized by specific substituents, inhibited cancer cell growth at nanomolar concentrations, showcasing their potential as potent anticancer agents (Romagnoli et al., 2015).
Electrochemical and Electrical Properties
Oligobenzimidazoles have been synthesized and characterized for their electrochemical, electrical, optical, thermal, and rectification properties. The study of these oligomers shows promising applications in electronic and optoelectronic devices due to their good conductive and rectifying properties (Anand & Muthusamy, 2018).
Safety and Hazards
The safety data sheet for a related compound, “3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid hydrochloride”, indicates that it may be harmful if swallowed and should be used only outdoors or in a well-ventilated area . It is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals .
properties
IUPAC Name |
3-[(6-methoxy-1H-benzimidazol-2-yl)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-16-8-3-4-9-10(7-8)14-11(13-9)12-5-2-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPBLFOJWKMBRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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